N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide
Description
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a cyclohexene ring. Key structural elements include a 3-cyano group and a 5-methyl substituent on the benzothiophene moiety, coupled with a thiophene-2-carboxamide side chain. Derivatives of 2-aminothiophene, such as this compound, are of interest in pharmaceutical and agrochemical research due to their structural versatility and capacity for intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-9-4-5-12-10(7-9)11(8-16)15(20-12)17-14(18)13-3-2-6-19-13/h2-3,6,9H,4-5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRGJRWTSQUMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Steam Bath: Stirring the reactants at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
- Substituents: Replaces the 3-cyano group with a carbamoyl (CONH₂) group and introduces a 2-chlorophenyl isoxazole moiety.
- The chlorophenyl isoxazole substituent increases molecular weight (430.91 g/mol vs. ~330–350 g/mol for the target compound) and introduces steric bulk, which may affect binding affinity in biological systems .
- Structural Insights : Crystal structure studies of similar compounds reveal that carbamoyl groups participate in intramolecular hydrogen bonds (N–H⋯O), stabilizing specific conformations .
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide
- Substituents : Features a nitro group on the thiophene ring and a 7-membered cyclohepta[b]thiophene core.
- The expanded cyclohepta ring alters molecular geometry, likely affecting packing efficiency in crystalline states compared to the smaller tetrahydrobenzothiophene system .
Ring Size and Conformational Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Structure : Incorporates a second tetrahydrobenzothiophene ring instead of a simple thiophene-carboxamide group.
- Key Differences: Increased molecular weight (342.48 g/mol) and planarity due to dual benzothiophene units, promoting π-π stacking interactions .
Functional Group Impact on Physicochemical Properties
The table below summarizes critical properties of the target compound and analogs:
Crystallographic and Computational Insights
- Crystal Packing : Studies on N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide reveal that substituents like benzoyl groups induce half-chair conformations in the cyclohexene ring, with dihedral angles of 7.1°–59.0° between aromatic planes. Weak π-π interactions (centroid separation = 3.90 Å) dominate packing .
- Software Tools : Structures of analogous compounds were refined using SHELXL (for high-resolution data) and visualized via OLEX2 , ensuring accurate conformational analysis .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiophene moiety with a cyano group at the 3-position and an amide functional group. Its molecular formula is with a molecular weight of approximately 353.46 g/mol. The structural complexity contributes to its unique biological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit specific enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent. For instance, studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cancer progression.
Antimicrobial Activity
The compound also displays antimicrobial properties , particularly against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the cyano group and aromatic rings enhances its efficacy against bacterial infections. Preliminary data suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways crucial for bacterial survival .
Molecular docking studies have revealed that the compound binds selectively to 5-lipoxygenase , an enzyme involved in inflammatory processes. This interaction is facilitated by hydrogen bonding with specific amino acids in the enzyme's active site, suggesting a mechanism by which the compound may exert anti-inflammatory effects alongside its anticancer properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiophene Core : The initial step involves synthesizing the benzothiophene core through cyclization reactions.
- Introduction of Cyano Group : A nitrile precursor is introduced to form the cyano group at the 3-position.
- Amidation : The final step involves reacting the intermediate with thiophene-2-carboxylic acid to form the amide bond.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer effects in HeLa cells with IC50 values indicating potent activity. |
| Study 2 | Showed antimicrobial efficacy against E. coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics used in clinical settings. |
| Study 3 | Molecular docking simulations confirmed strong binding affinity to 5-lipoxygenase, supporting its potential as an anti-inflammatory agent. |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation. A typical route involves reacting 3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with thiophene-2-carbonyl chloride in 1,4-dioxane under reflux with triethylamine as a catalyst. Yields (~65–76%) are improved by controlling stoichiometry (1:1.2 molar ratio) and using anhydrous conditions. Post-synthesis purification via reverse-phase HPLC (methanol/water gradient) ensures >95% purity .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a multi-technique approach:
- NMR : Assign peaks for the methyl group (δ 1.2–1.4 ppm in H NMR) and cyano carbon (δ 115–120 ppm in C NMR) .
- IR : Confirm the presence of C≡N (2220–2240 cm) and amide C=O (1640–1680 cm) .
- HPLC : Monitor purity with a C18 column (30→100% methanol gradient, retention time ~12–14 min) .
Q. What solvents and catalysts improve reaction yields during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., 1,4-dioxane or acetonitrile) enhance solubility of intermediates. Catalysts like triethylamine (0.5–1.0 eq) neutralize HCl byproducts, driving reactions to completion. Reflux times of 6–12 hours in anhydrous conditions minimize side reactions .
Q. How stable is the compound under varying storage conditions?
- Methodological Answer : Stability studies show degradation <5% over 6 months at −20°C in dark, anhydrous environments. Avoid aqueous solutions (pH <5 or >9) to prevent hydrolysis of the cyano or amide groups .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in the tetrahydrobenzothiophene moiety). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with X-ray crystallography: SHELXL refinement ( ) can resolve bond-length ambiguities, while OLEX2 ( ) visualizes electron density maps for planar/non-planar regions .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against suspected targets (e.g., kinases or GPCRs). Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials, identifying nucleophilic (thiophene sulfur) and electrophilic (cyano group) sites. SAR studies ( ) suggest methyl substitution at position 5 enhances hydrophobic interactions in binding pockets .
Q. How to address challenges in crystallographic refinement for this compound?
- Methodological Answer : Common issues include disorder in the tetrahydrobenzothiophene ring and solvent masking. Use SHELXL’s PART instruction to model disordered regions and SQUEEZE (PLATON) to account for solvent voids. High-resolution data (≤0.8 Å) and TWIN laws (if twinned) improve R-factor convergence .
Q. What methodologies analyze structure-activity relationships (SAR) for derivatives?
- Methodological Answer : Synthesize analogs with variations at the cyano (e.g., substituent size) or thiophene (e.g., halogenation) positions. Test in bioassays (e.g., antimicrobial MIC assays, ). QSAR models (CoMFA/CoMSIA) correlate logP values (2.5–3.5) with activity trends. For example, bromine substitution at thiophene improves antibacterial potency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
